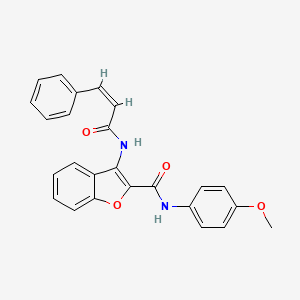

(Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-3-[[(Z)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c1-30-19-14-12-18(13-15-19)26-25(29)24-23(20-9-5-6-10-21(20)31-24)27-22(28)16-11-17-7-3-2-4-8-17/h2-16H,1H3,(H,26,29)(H,27,28)/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPOYYLFJHVUAP-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C\C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could be:

Formation of Benzofuran Core: Starting from a suitable phenol derivative, the benzofuran core can be synthesized through cyclization reactions.

Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

Formation of Phenylacrylamido Group: The phenylacrylamido group can be synthesized through amide bond formation reactions, such as the reaction between an amine and an acyl chloride or anhydride.

Final Coupling: The final step involves coupling the benzofuran core with the methoxyphenyl and phenylacrylamido groups under suitable reaction conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions may target the amide bond, converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Catalysis: Potential use as ligands in catalytic reactions.

Biology

Biological Probes: Used as probes to study biological pathways and mechanisms.

Medicine

Therapeutics: Potential use in the treatment of diseases due to its pharmacological properties.

Diagnostics: Used in diagnostic assays and imaging.

Industry

Material Science:

Agrochemicals: Used in the synthesis of agrochemical products.

Mechanism of Action

The mechanism of action of (Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The benzofuran core may interact with hydrophobic pockets, while the methoxyphenyl and phenylacrylamido groups may form hydrogen bonds or other interactions with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including phthalimides, hydroxamic acids, and substituted benzofurans.

Substituent Effects on Reactivity and Solubility

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound likely enhances solubility compared to the chloro-substituted phthalimide , but may reduce electrophilic reactivity critical for covalent bond formation.

- Conjugation Effects : The (Z)-configured acrylamido group provides rigidity and extended conjugation, distinguishing it from flexible alkyl chains in hydroxamic acids .

Biological Activity

(Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse research findings.

Synthesis

The synthesis of (Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide involves several key steps:

- Starting Materials : The synthesis begins with 4-methoxyphenyl isocyanate and 3-phenylacrylic acid.

- Reaction Conditions : The reaction is typically conducted in an organic solvent under reflux conditions, often utilizing catalysts such as piperidine to facilitate the formation of the amide bond.

- Yield and Purification : The product is purified using recrystallization techniques to achieve high purity levels.

Anticancer Properties

Recent studies have indicated that benzofuran derivatives, including (Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide, exhibit significant anticancer activity.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (Huh7), demonstrating IC50 values in the low micromolar range.

Anti-Metastatic Effects

The compound also displays anti-metastatic properties, particularly in hepatocellular carcinoma models.

- Epithelial-Mesenchymal Transition (EMT) : Research indicates that it downregulates key proteins involved in EMT, such as vimentin and MMP-9, which are critical for cancer cell migration and invasion.

- Integrin Signaling : It inhibits integrin α7 expression, which is associated with metastatic potential in various cancers.

Case Studies

-

Huh7 Cell Line Study :

- Findings : Treatment with (Z)-N-(4-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide resulted in decreased cell viability and migration.

- Mechanistic Insights : The compound reduced the phosphorylation of FAK/AKT signaling pathways, crucial for cell motility.

-

MCF-7 Cell Line Study :

- Results : Demonstrated significant growth inhibition at concentrations above 5 μM after 48 hours.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells upon treatment.

Data Summary

| Biological Activity | Observed Effect | Mechanism |

|---|---|---|

| Anticancer | Induces apoptosis | Activation of caspase pathways |

| Anti-Metastatic | Inhibits migration | Downregulation of vimentin and MMP-9 |

| Integrin Signaling | Suppresses integrin α7 | Inhibition of FAK/AKT pathway |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.